1-[1-(2-chlorobenzyl)-2-methyl-1H-indol-3-yl]-N-(tetrahydrofuran-2-ylmethyl)methanamine
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Overview
Description
The compound ({1-[(2-chlorophenyl)methyl]-2-methylindol-3-yl}methyl)(oxolan-2-ylmethyl)amine is a complex organic molecule that features an indole core, a chlorophenyl group, and an oxolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({1-[(2-chlorophenyl)methyl]-2-methylindol-3-yl}methyl)(oxolan-2-ylmethyl)amine typically involves multiple steps, starting from readily available precursors. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and other advanced techniques to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
({1-[(2-chlorophenyl)methyl]-2-methylindol-3-yl}methyl)(oxolan-2-ylmethyl)amine: can undergo various chemical reactions, including:
Oxidation: The indole core can be oxidized to form various quinoline derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the chlorine atom.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole core can yield quinoline derivatives, while nucleophilic substitution of the chlorophenyl group can produce various substituted phenyl derivatives .
Scientific Research Applications
({1-[(2-chlorophenyl)methyl]-2-methylindol-3-yl}methyl)(oxolan-2-ylmethyl)amine: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of ({1-[(2-chlorophenyl)methyl]-2-methylindol-3-yl}methyl)(oxolan-2-ylmethyl)amine involves its interaction with specific molecular targets and pathways. The indole core can interact with various receptors and enzymes, modulating their activity. The chlorophenyl group can enhance the compound’s binding affinity and specificity, while the oxolane moiety can improve its solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- {1-[(2-Chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methanol
- [2-(2-Chlorophenyl)-1H-imidazol-4-yl]methanol
- (1-(4-Chlorophenyl)-5-methyl-1H-pyrazol-4-yl)methanol
- 2-(1-Methyl-1H-imidazol-2-yl)-ethanol
Uniqueness
({1-[(2-chlorophenyl)methyl]-2-methylindol-3-yl}methyl)(oxolan-2-ylmethyl)amine: stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H25ClN2O |
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Molecular Weight |
368.9 g/mol |
IUPAC Name |
N-[[1-[(2-chlorophenyl)methyl]-2-methylindol-3-yl]methyl]-1-(oxolan-2-yl)methanamine |
InChI |
InChI=1S/C22H25ClN2O/c1-16-20(14-24-13-18-8-6-12-26-18)19-9-3-5-11-22(19)25(16)15-17-7-2-4-10-21(17)23/h2-5,7,9-11,18,24H,6,8,12-15H2,1H3 |
InChI Key |
LXPNJZCUPRDNRA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3Cl)CNCC4CCCO4 |
Origin of Product |
United States |
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